molecular formula C14H18ClF2NO2 B13157775 Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13157775
M. Wt: 305.75 g/mol
InChI Key: NUJIRRHTZVSJFD-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a benzyl group at position 1, a difluoromethyl substituent at position 4, and a methyl ester at position 3. Its stereochemistry (3S,4S) is critical for biological activity, as enantiomeric purity often enhances target binding specificity. The difluoromethyl group contributes to electronic and steric properties, while the benzyl moiety may facilitate π-π interactions in receptor binding.

Properties

Molecular Formula

C14H18ClF2NO2

Molecular Weight

305.75 g/mol

IUPAC Name

methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H17F2NO2.ClH/c1-19-14(18)12-9-17(8-11(12)13(15)16)7-10-5-3-2-4-6-10;/h2-6,11-13H,7-9H2,1H3;1H/t11-,12-;/m1./s1

InChI Key

NUJIRRHTZVSJFD-MNMPKAIFSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@H]1C(F)F)CC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CN(CC1C(F)F)CC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Enantioselective Synthesis of the Pyrrolidine Core

The core pyrrolidine ring with defined (3S,4S) stereochemistry is typically constructed via enantioselective hydrogenation of a suitable pyrroline or pyrrole precursor. According to patented processes, this hydrogenation is performed in lower aliphatic alcohol solvents, most preferably methanol, under moderate conditions to afford high yields and excellent enantiomeric purity (>99.9% ee) without requiring further purification.

Installation of the Difluoromethyl Group at the 4-Position

The difluoromethyl substituent at the 4-position is introduced via selective halogenation or fluorination reactions on the pyrrolidine ring or through the use of difluoromethyl-containing building blocks. Specific methods involve the use of difluoromethylating reagents under controlled conditions to ensure regio- and stereoselectivity, although detailed procedures are less commonly disclosed explicitly in public documents. This step is critical for imparting the desired physicochemical and biological properties.

Formation of the Methyl Ester at the 3-Position

The carboxylic acid functionality at the 3-position is esterified to the methyl ester using standard esterification techniques, such as reaction with methanol in the presence of acid catalysts or via Steglich esterification employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). These conditions favor high conversion rates and minimal side reactions.

Conversion to Hydrochloride Salt

The final hydrochloride salt form is typically obtained by treatment of the free base with hydrochloric acid in an appropriate solvent, such as dioxane or ethereal solutions. This salt formation enhances the compound’s stability, crystallinity, and solubility, facilitating handling and formulation.

Step Reaction Type Key Reagents/Conditions Yield (%) Reference
Enantioselective hydrogenation Catalytic asymmetric reduction Catalyst (e.g., Rhodium complex), MeOH, H2, mild temp >99% ee, >99% purity
Benzylation N-alkylation Benzyl bromide, K2CO3, DMF or similar solvent 78–85
Difluoromethylation Electrophilic fluorination Difluoromethylating reagent, controlled temp Variable Literature (patents)
Esterification Steglich esterification DCC, DMAP, MeOH 85–92
Salt formation Acid-base reaction HCl in dioxane or ether Quantitative
  • Enantioselectivity and Purity: The enantioselective hydrogenation step is pivotal, delivering the (3S,4S) stereochemistry with high enantiomeric excess (>99.9%) and purity (>99%), which is crucial for the biological activity and downstream synthetic utility of the compound.

  • Reaction Optimization: Use of methanol as solvent and moderate reaction conditions in hydrogenation improves yield and selectivity while minimizing catalyst degradation and side reactions.

  • Functional Group Transformations: The benzylation and esterification steps are well-established and achieve high yields with standard reagents, ensuring the structural integrity of the molecule is maintained.

  • Difluoromethyl Group Introduction: This remains a specialized step requiring careful reagent selection and reaction control to ensure regio- and stereoselectivity, reflecting the compound’s advanced synthetic complexity.

  • Salt Formation: Conversion to the hydrochloride salt enhances physicochemical properties, facilitating purification and formulation, and is typically quantitative.

  • Industrial Relevance: The described methods are scalable, with potential for continuous flow adaptation and catalyst recycling, making them suitable for pharmaceutical manufacturing.

  • Patent literature emphasizes the economic and practical advantages of the enantioselective hydrogenation approach for preparing pyrrolidine-3-carboxylic acid derivatives with halogenated aromatic substituents.

  • Medicinal chemistry sources highlight the importance of protecting groups and stereochemical control in synthesizing pyrrolidine-based intermediates for drug development.

  • Analytical data confirm the compound’s high purity and stereochemical fidelity, essential for reproducible biological evaluation and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoromethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituents (Position) CAS Number Molecular Formula Key Features
Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride 1-benzyl, 4-(difluoromethyl) Not provided C₁₄H₁₆F₂N₂O₂·HCl Chiral purity (3S,4S), difluoromethyl for balanced electronegativity/stability
Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride 4-(trifluoromethyl) 1821794-05-1 C₈H₁₂F₃NO₂·HCl Bulkier trifluoromethyl group; higher electronegativity
rac-methyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride 4-(difluoromethyl) (racemic mixture) Not provided C₁₄H₁₆F₂N₂O₂·HCl Racemic form; potential reduced efficacy due to enantiomeric interference
Ethyl pyrrolidine-3-carboxylate hydrochloride Ethyl ester (position 3) 72925-15-6 C₇H₁₃NO₂·HCl Lacks benzyl and fluorinated groups; simpler structure
trans-methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride 4-(4-fluorophenyl) Not provided C₁₃H₁₅FNO₂·HCl Aromatic fluorophenyl substituent; altered lipophilicity
(3S,4S)-4-Methylpyrrolidine-3-carboxylic acid hydrochloride 4-methyl, carboxylic acid (position 3) 1909287-65-5 C₆H₁₂ClNO₂ Acid form; lower lipophilicity compared to ester prodrugs

Key Comparative Analysis

Stereochemical Purity
  • The target compound’s (3S,4S) configuration ensures enantiomeric specificity, unlike its racemic counterpart (). Racemic mixtures often exhibit reduced pharmacological efficacy due to competing enantiomer interactions .
Fluorinated Substituents
  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group in the target compound offers moderate electronegativity and steric bulk compared to the more electron-withdrawing and bulkier trifluoromethyl group (). This balance may enhance metabolic stability while maintaining target affinity.
Ester vs. Carboxylic Acid Derivatives
  • The methyl ester in the target compound increases lipophilicity, aiding membrane permeability, whereas carboxylic acid derivatives (e.g., ) are more polar and likely represent active metabolites .
Benzyl Group Impact
  • The 1-benzyl substituent in the target compound is absent in simpler analogs (e.g., ethyl pyrrolidine-3-carboxylate hydrochloride). This group may enhance binding to hydrophobic pockets in biological targets, a feature lacking in non-aromatic analogs .

Biological Activity

Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a difluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders and other conditions. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}ClF2_2NO2_2
  • Molecular Weight : 291.72 g/mol
  • Structure : The presence of both the benzyl and difluoromethyl groups enhances the compound's lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group is particularly significant as it has been shown to enhance binding affinity and selectivity towards certain biological targets compared to non-fluorinated analogs .

Biological Activity

Research indicates that compounds with pyrrolidine structures often exhibit diverse pharmacological properties. The specific biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of key signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases.
  • Kinase Inhibition : Similar compounds have been reported to act as kinase inhibitors, which could be relevant for this compound's mechanism of action .

Case Studies

  • In Vitro Studies : Various in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Animal Models : In animal models of neurodegeneration, administration of this compound has shown reduced markers of inflammation and improved cognitive function, indicating its therapeutic potential for treating conditions like Alzheimer's disease.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acidPyrrolidine ring with methyl groupKnown for antihypertensive properties
1-Benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acidPyrrolidine ring with two methyl groupsExhibits different biological activities
Methyl 1-benzylpyrrolidine-3-carboxylateSimilar pyrrolidine structureUsed as a precursor in various synthesis pathways

The difluoromethyl substitution in this compound potentially enhances its biological activity and specificity compared to these similar compounds .

Q & A

Q. Q: What are the key considerations for designing a synthetic route to this compound, particularly for achieving stereochemical control?

A: The synthesis of this compound requires careful selection of starting materials and reaction conditions to preserve stereochemistry. For example, chiral starting materials like (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (as used in for analogous compounds) can provide the (3S,4S) configuration . Benzylation steps may employ aldehydes (e.g., 3-fluorobenzaldehyde in ) under reductive amination conditions. Protecting groups such as tert-butyldimethylsilyl (TBS) or Boc (tert-butoxycarbonyl) (referenced in and ) are critical for intermediate stability. Low-temperature conditions and catalytic asymmetric methods (e.g., chiral ligands) are recommended to minimize racemization .

Analytical Characterization

Q. Q: Which analytical techniques are essential for confirming the structural and stereochemical integrity of this compound?

A: A combination of HPLC (for purity and enantiomeric excess) and 1H/13C NMR (for stereochemical assignment) is critical. highlights HPLC with chiral columns (98.7% purity) and 1H NMR for detecting solvent residues (e.g., 0.2% acetone) . LC-MS (e.g., [M+H]+ = 312.4 amu in ) and 19F NMR (to resolve splitting patterns from difluoromethyl groups) are also recommended. For absolute configuration, X-ray crystallography or NOESY experiments may be required.

Fluorinated Substituent Challenges

Q. Q: How do difluoromethyl groups influence reactivity and stability during synthesis, and how can researchers mitigate these effects?

A: The difluoromethyl group introduces steric and electronic effects, potentially slowing nucleophilic reactions or increasing acidity of adjacent protons. and highlight the use of fluorinated analogs, suggesting that inert atmospheres (e.g., N2) and anhydrous conditions are critical to prevent hydrolysis . Fluorinated intermediates may require chromatographic purification under neutral conditions (e.g., silica gel deactivated with triethylamine) to avoid decomposition.

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported biological activity between fluorinated and non-fluorinated analogs?

A: Systematic comparison of structure-activity relationships (SAR) is essential. For example, if fluorinated analogs show reduced activity, evaluate electronic effects (e.g., fluorine’s electronegativity) using computational methods (DFT calculations) or biochemical assays. Control experiments with isotopically labeled compounds (e.g., deuterated analogs) can isolate metabolic stability effects. ’s synthesis of trifluoromethyl vs. methyl derivatives provides a template for such comparative studies .

Advanced Purification Strategies

Q. Q: What purification methods are effective for isolating high-purity enantiomers of this compound?

A: Chiral preparative HPLC is the gold standard for enantiomer separation. For intermediates, and suggest using Boc-protected precursors to simplify purification via crystallization . Flash chromatography with chiral stationary phases (e.g., amylose-based columns) or diastereomeric salt formation (e.g., tartaric acid derivatives) can also resolve enantiomers.

Stability and Storage

Q. Q: What storage conditions are optimal for maintaining the stability of this hydrochloride salt?

A: As per , the compound should be stored in a moisture-free, airtight container at 2–8°C, protected from light . For long-term stability, lyophilization or storage under inert gas (argon) is recommended. Regular purity checks via HPLC (as in ) are advised to monitor degradation.

Mechanistic Studies

Q. Q: How can researchers elucidate the reaction mechanism of key synthetic steps, such as benzylation or esterification?

A: Isotopic labeling (e.g., deuterated solvents or reagents) and kinetic studies (e.g., rate determination under varying temperatures) are critical. ’s stepwise synthesis (First to Third Steps) provides a framework for isolating intermediates and analyzing reaction pathways . Computational modeling (e.g., transition state analysis) can further clarify stereochemical outcomes.

Scale-Up Challenges

Q. Q: What are the primary challenges in scaling up the synthesis of this compound, and how can they be addressed?

A: Key issues include heat dissipation in exothermic steps (e.g., benzylation) and racemization during prolonged reactions. ’s use of controlled addition rates and low temperatures (e.g., 0°C for imine formation) is applicable . Continuous flow reactors may improve mixing and temperature control. For fluorinated intermediates, corrosion-resistant equipment (e.g., Hastelloy) is recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.